molecular formula C22H14N2O3 B4723118 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide CAS No. 714282-44-7

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide

Cat. No. B4723118
CAS RN: 714282-44-7
M. Wt: 354.4 g/mol
InChI Key: UYVYTUNIMUVWNT-UHFFFAOYSA-N
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Description

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide, also known as NOFP, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes such as blood pressure, smooth muscle relaxation, and platelet aggregation.

Mechanism of Action

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide exerts its inhibitory effect on sGC by binding to the heme moiety of the enzyme, which is essential for its activity. This binding prevents the binding of the substrate, guanosine triphosphate (GTP), to the enzyme, thus inhibiting its activity. This mechanism is similar to that of other sGC inhibitors such as ODQ and NS-2028.
Biochemical and Physiological Effects:
The inhibition of sGC by N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide leads to a decrease in cGMP levels, which affects various physiological processes such as vasodilation, platelet aggregation, and smooth muscle relaxation. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide has been shown to induce relaxation of isolated blood vessels and inhibit platelet aggregation in vitro. In addition, it has been shown to have anti-inflammatory and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide in lab experiments is its potency and specificity for sGC inhibition. It has been shown to be more potent than other sGC inhibitors such as ODQ and NS-2028. In addition, it has a relatively low toxicity profile and is stable in solution. However, one limitation is its relatively high cost compared to other sGC inhibitors.

Future Directions

There are several potential future directions for the use of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases such as hypertension, pulmonary hypertension, and heart failure. In addition, it could be used in combination with other drugs to enhance their efficacy. Another area of interest is the development of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide analogs with improved potency and selectivity for sGC inhibition. Finally, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide could be used as a tool to study the role of sGC in various physiological and pathological processes.

Scientific Research Applications

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide has been extensively used as a research tool to study the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in vitro and in vivo, leading to a decrease in cyclic guanosine monophosphate (cGMP) levels. This, in turn, affects downstream signaling pathways, leading to changes in cellular function.

properties

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c25-21(19-6-3-13-26-19)23-16-10-7-15(8-11-16)22-24-20-17-5-2-1-4-14(17)9-12-18(20)27-22/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVYTUNIMUVWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203602
Record name N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

714282-44-7
Record name N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714282-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Naphth[1,2-d]oxazol-2-ylphenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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